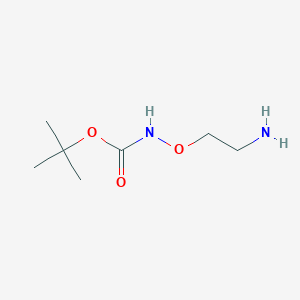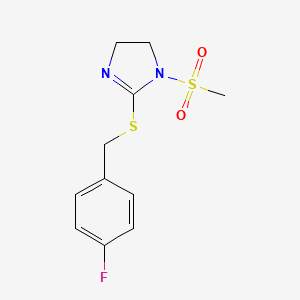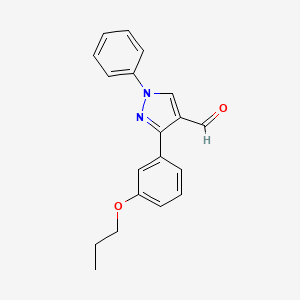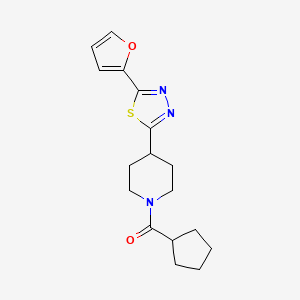![molecular formula C12H17NOS B3009707 N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2411268-32-9](/img/structure/B3009707.png)
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide is an organic compound that features a thiophene ring substituted with a tert-butyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the thiophene derivative with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted thiophene derivatives
Scientific Research Applications
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: It can be used as a probe to study biological processes involving thiophene derivatives, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Tert-butylthiophen-2-yl)methyl]acetamide
- N-[(5-Tert-butylthiophen-2-yl)methyl]but-2-enamide
- N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-ynamide
Uniqueness
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide is unique due to its specific combination of a thiophene ring with a tert-butyl group and a prop-2-enamide moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
N-[(5-tert-butylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-5-11(14)13-8-9-6-7-10(15-9)12(2,3)4/h5-7H,1,8H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNKLVMYNUUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)





![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)


